molecular formula C18H22N6 B14976842 N~6~-cyclohexyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-cyclohexyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14976842
M. Wt: 322.4 g/mol
InChI Key: SASQUDZPSMQSHV-UHFFFAOYSA-N
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Description

N~6~-cyclohexyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of N6-cyclohexyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of N6-cyclohexyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution reactions: Introduction of the cyclohexyl and phenyl groups is done via substitution reactions using suitable reagents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the process to meet commercial demands.

Chemical Reactions Analysis

N~6~-cyclohexyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including :

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents employed.

Scientific Research Applications

N~6~-cyclohexyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: It shows promise as a therapeutic agent due to its anticancer properties.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N6-cyclohexyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets . It acts as an inhibitor of certain enzymes, disrupting key pathways involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

N~6~-cyclohexyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives . Similar compounds include:

    N~6~-octyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: This compound has a similar structure but with an octyl group instead of a cyclohexyl group.

    N~6~-cyclohexyl-N~4~-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: This compound has a methyl group instead of a phenyl group.

The uniqueness of N6-cyclohexyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine lies in its specific substitution pattern, which contributes to its distinct biological activities.

Properties

Molecular Formula

C18H22N6

Molecular Weight

322.4 g/mol

IUPAC Name

6-N-cyclohexyl-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H22N6/c1-24-17-15(12-19-24)16(20-13-8-4-2-5-9-13)22-18(23-17)21-14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H2,20,21,22,23)

InChI Key

SASQUDZPSMQSHV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NC4CCCCC4

Origin of Product

United States

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